Methyl 2,2-diethylacetoacetate

Description

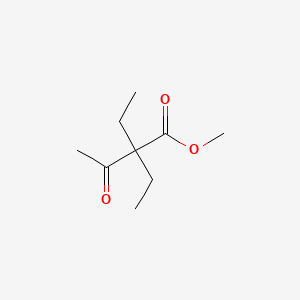

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,2-diethyl-3-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-5-9(6-2,7(3)10)8(11)12-4/h5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGQLWJNJCZRQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C(=O)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80234301 | |

| Record name | Methyl 2,2-diethylacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80234301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85153-63-5 | |

| Record name | Methyl 2,2-diethyl-3-oxobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85153-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,2-diethylacetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085153635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2,2-diethylacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80234301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,2-diethylacetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 2,2 Diethylacetoacetate

Classical Synthetic Routes and Reaction Conditions

Traditional methods for synthesizing β-keto esters and their derivatives have long been the cornerstone of organic chemistry, providing reliable and well-understood pathways to a wide array of compounds, including Methyl 2,2-diethylacetoacetate.

Esterification Processes from 2,2-Diethylacetoacetic Acid

One of the most direct and fundamental methods for preparing Methyl 2,2-diethylacetoacetate is through the Fischer-Speier esterification of its corresponding carboxylic acid, 2,2-diethylacetoacetic acid. This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol (B129727).

The reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. jkchemical.com The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon. jkchemical.com Subsequent proton transfer and elimination of a water molecule yield the final ester product. masterorganicchemistry.com To drive the reversible reaction toward the product side, an excess of the alcohol is often used as the solvent, or water is removed as it forms. jkchemical.com

While the Fischer esterification is effective for many primary and secondary alcohols, the synthesis of sterically hindered esters can sometimes pose challenges. jkchemical.com However, for the preparation of a methyl ester from a disubstituted acid like 2,2-diethylacetoacetic acid, this method remains a viable and classical approach.

Multi-Step Synthesis Approaches

A more versatile and widely used classical method for generating α,α-disubstituted acetoacetic esters is the acetoacetic ester synthesis. wikipedia.org This multi-step approach allows for the sequential introduction of alkyl groups onto the α-carbon of a simpler acetoacetate (B1235776), such as methyl acetoacetate.

The synthesis of Methyl 2,2-diethylacetoacetate via this route proceeds through the following key steps:

Enolate Formation: The process starts with methyl acetoacetate. The α-carbon, situated between two carbonyl groups, has particularly acidic protons. Treatment with a strong base, such as sodium methoxide (B1231860) (the methanolic equivalent of sodium ethoxide), deprotonates this carbon to form a resonance-stabilized enolate. wikipedia.orgyoutube.com

First Alkylation: The resulting nucleophilic enolate is then reacted with an ethyl halide, typically ethyl bromide, in a nucleophilic substitution (S_N2) reaction. This attaches the first ethyl group to the α-carbon, yielding methyl 2-ethylacetoacetate.

Second Alkylation: The process is repeated. The remaining α-proton on the now mono-substituted ester is removed by the base to form a new enolate. This enolate is then treated with a second equivalent of ethyl bromide to introduce the second ethyl group, resulting in the target molecule, Methyl 2,2-diethylacetoacetate. libretexts.org

This sequential alkylation provides a high degree of control over the final structure and is a foundational method for producing ketones and esters with specific substitution patterns. youtube.comvaia.com

Modern and Sustainable Synthesis Protocols

In response to the growing need for environmentally responsible chemical manufacturing, modern synthetic chemistry has emphasized the development of sustainable protocols. These methods aim to reduce waste, minimize energy consumption, and use less hazardous materials, aligning with the principles of green chemistry.

Green Chemistry Principles in Methyl 2,2-Diethylacetoacetate Synthesis

The twelve principles of green chemistry serve as a framework for developing more sustainable chemical processes. acs.org In the context of synthesizing Methyl 2,2-diethylacetoacetate, several principles are particularly relevant:

Atom Economy: Designing reactions that maximize the incorporation of all reactant atoms into the final product. acs.org

Use of Safer Solvents and Auxiliaries: Minimizing or replacing hazardous solvents like chlorinated hydrocarbons with safer alternatives such as acetonitrile, or moving towards solvent-free conditions. jove.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible, thereby reducing energy consumption. acs.org

Catalysis: Using catalytic reagents in small amounts is superior to using stoichiometric reagents, which are consumed in the reaction and generate more waste. acs.org

Enzymatic catalysis, for example, represents a green alternative for esterification, offering high selectivity and milder operating conditions compared to traditional acid catalysis. researchgate.net While specific studies on the enzymatic synthesis of Methyl 2,2-diethylacetoacetate are not widely documented, the successful application of lipases in producing other acetoacetate esters highlights the potential of biocatalysis in this area. researchgate.netnih.gov

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, capable of dramatically reducing reaction times and, in many cases, improving product yields. By directly heating the reactants, microwave irradiation can achieve rapid temperature increases and often provides energy more efficiently than conventional heating methods. univpancasila.ac.id

This technique has been successfully applied to a wide range of organic reactions, including the synthesis of various heterocyclic compounds from ethyl acetoacetate. nih.gov For instance, studies on the transesterification of β-keto esters have shown a synergistic effect between enzyme catalysis and microwave irradiation, leading to significantly enhanced reaction rates. researchgate.net Research on the synthesis of geranyl acetoacetate demonstrated that microwave-assisted enzymatic synthesis could achieve 95% conversion in just 30 minutes. nih.gov

The table below, based on data from a study on a Hantzsch-type condensation involving ethyl acetoacetate, illustrates the typical advantages of microwave heating over conventional methods. nih.gov

| Method | Conditions | Time | Yield (%) |

| Conventional | CH₃CN, 50°C | - | 42% |

| Microwave | CH₃CN, 50°C | 30 min | 58% |

| Microwave | Solvent-free, 60°C | 30 min | 96% |

Table 1. Comparison of conventional and microwave-assisted synthesis for a related reaction involving an acetoacetate ester. nih.gov

These findings strongly suggest that microwave-assisted protocols could offer a more efficient and sustainable route for both the classical esterification and the multi-step synthesis of Methyl 2,2-diethylacetoacetate.

Mechanochemical Approaches (Mortar-Pestle Method)

Mechanochemistry, which involves inducing reactions in solids through mechanical force such as grinding or milling, represents a frontier in green synthesis. researchgate.net These methods often proceed under solvent-free or nearly solvent-free conditions, drastically reducing waste and simplifying product purification.

Reactions are initiated by grinding reactants together, often with a catalytic amount of a substance, using a simple mortar and pestle or a mechanical ball mill. rsc.org This technique has been effectively used in various multicomponent reactions involving ethyl acetoacetate to produce complex molecules like dihydropyridines and pyrano[2,3-c]pyrazoles. rsc.orgrsc.org For example, Michael addition reactions of chalcones with ethyl acetoacetate have been achieved in 20-40 minutes with high yields under high-speed vibration milling, avoiding the side reactions common in conventional solvent-based systems. researchgate.net The transformation of esters into primary amides has also been demonstrated efficiently using mechanochemical activation. acs.org

The proven success of mechanochemistry in reactions with structurally similar acetoacetate esters indicates its significant potential as a sustainable and highly efficient method for the synthesis of Methyl 2,2-diethylacetoacetate.

Solvent-Free and Environmentally Conscious Reactions

The pursuit of green chemistry has driven the development of synthetic methods that minimize or eliminate the use of volatile organic solvents. For the alkylation of active methylene (B1212753) compounds like methyl acetoacetate, several environmentally conscious strategies have emerged, including solvent-free microwave-assisted reactions and phase-transfer catalysis.

Solvent-free, solid-liquid phase alkylation of β-keto esters such as ethyl acetoacetate has been successfully demonstrated using microwave (MW) irradiation. mdpi.com This technique often employs a solid base, like potassium carbonate (K₂CO₃), and can proceed efficiently without the need for a phase-transfer catalyst. mdpi.com These solvent-free MW conditions represent a significant green chemical advantage, offering reduced waste and often shorter reaction times. mdpi.com For instance, the alkylation of ethyl acetoacetate with ethyl iodide in the presence of K₂CO₃ under MW heating yields the mono-alkylated product in good yield, with only minor formation of the dialkylated byproduct. mdpi.com

Phase-transfer catalysis (PTC) is another key environmentally friendly tool for the C-alkylation of acetoacetates. mdpi.comphasetransfercatalysis.com This method facilitates the reaction between a water-soluble base (like potassium carbonate) and an organic-soluble substrate by using a catalyst—typically a quaternary ammonium (B1175870) salt—to transport the enolate anion into the organic phase for reaction with an alkyl halide. phasetransfercatalysis.com PTC excels in promoting high-yield mono-C-alkylation while using mild bases, which helps to prevent the unwanted hydrolysis of the ester group. phasetransfercatalysis.com The use of PTC can also allow reactions to proceed at lower temperatures, which helps to minimize side reactions. phasetransfercatalysis.com

For the specific goal of dialkylation, cesium carbonate (Cs₂CO₃) has been identified as a particularly effective base, often leading to the exclusive formation of the dialkylated product in quantitative yield without mono-alkylated intermediates. semanticscholar.org Studies have shown that for active methylene compounds, including methyl acetoacetate, the use of cesium carbonate in a solvent like DMF provides a clean and efficient route to dialkylated products. semanticscholar.org Furthermore, ionic liquids have been investigated as potential phase-transfer catalysts for the dialkylation of methyl acetoacetate, representing another frontier in green synthetic methodology. uitm.edu.my

| Substrate | Method | Base / Catalyst | Alkylating Agent | Key Findings | Reference(s) |

| Ethyl Acetoacetate | Microwave (MW), Solvent-Free | K₂CO₃ | Ethyl Iodide | Good yield of mono-alkylated product; minimal dialkylation. | mdpi.com |

| Ethyl Acetoacetate | Microwave (MW), Solvent-Free | KOH / K₂CO₃ / TEBAC | Butyl Bromide | C-alkylated derivatives obtained in 59-82% yield. | mdpi.com |

| Acetoacetate Esters | Phase-Transfer Catalysis (PTC) | K₂CO₃ / Tetrabutylammonium (B224687) Iodide | Ethyl Bromo Propionate | High yield mono-alkylation at room temperature; avoids ester hydrolysis. | phasetransfercatalysis.com |

| Methyl Acetoacetate | Solid-Liquid Phase | Cs₂CO₃ | Alkyl Halides | Exclusive and quantitative formation of dialkylated products. | semanticscholar.org |

| Methyl Acetoacetate | Phase-Transfer Catalysis (PTC) | Ionic Liquid ([bmim]BF₄) | Methyl Iodide | Ionic liquid acts as a phase-transfer catalyst for dialkylation. | uitm.edu.my |

Catalytic Systems in the Preparation of Methyl 2,2-Diethylacetoacetate

The synthesis of Methyl 2,2-diethylacetoacetate is fundamentally an alkylation reaction. While traditionally performed with stoichiometric amounts of strong base, various catalytic systems have been explored to enhance the reaction's efficiency and scope.

Acid Catalysis (e.g., Sulfuric Acid, p-Toluenesulfonic Acid)

The conventional acetoacetic ester synthesis is a base-mediated process, relying on the deprotonation of the acidic α-carbon to form a nucleophilic enolate. jove.comopenstax.org Brønsted acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are generally not used to catalyze the C-alkylation of β-keto esters with simple alkyl halides. Instead, these strong acids are widely employed in other transformations involving β-keto esters, such as the Pechmann condensation to form coumarins, the Biginelli reaction, and the Hantzsch dihydropyridine (B1217469) synthesis. researchgate.netiiste.orgnih.gov

However, acid catalysis for the C-alkylation of β-keto esters is possible under specific circumstances, namely when the alkylating agent is an alcohol capable of forming a stabilized carbocation. nih.govnih.govacs.org Research has demonstrated the C-alkylation of methyl acetoacetate with benzylic alcohols using solid acid catalysts like Amberlyst-15 under solvent-free conditions. nih.govacs.org The proposed mechanism involves an Sₙ1-type reaction where the acid catalyst protonates the alcohol, facilitating its departure as water and generating a stable benzylic carbocation. nih.govnih.gov This electrophilic carbocation is then attacked by the nucleophilic enol form of the methyl acetoacetate. nih.govnih.gov Arylboronic acids, in combination with co-catalysts like oxalic acid, have also been shown to catalyze this dehydrative C-alkylation. nih.govacs.org

This mechanistic pathway is contingent on the stability of the carbocation intermediate. Simple ethylating agents, such as ethyl bromide or ethanol (B145695), cannot form a stable ethyl carbocation under these conditions. Consequently, the direct synthesis of Methyl 2,2-diethylacetoacetate via catalysis with sulfuric acid or p-toluenesulfonic acid from methyl acetoacetate and a simple ethyl source is not a mechanistically viable route.

| Substrate | Alkylating Agent | Acid Catalyst | Conditions | Key Findings | Reference(s) |

| Methyl Acetoacetate | Benzylic Alcohols | Amberlyst-15 | Solvent-Free, 120 °C | Successful C-alkylation via an Sₙ1-type mechanism; catalyst is reusable. | nih.govacs.org |

| 1,3-Ketoesters | Secondary Benzylic Alcohols | Pentafluorophenylboronic acid / Oxalic acid | 90 °C | Dehydrative C-alkylation proceeds in good to excellent yields. | nih.govacs.org |

| Diketene / Acetone | p-Toluenesulfonic acid (p-TSA) | Heat | Forms a 1,3-dioxinone, an acetoacetate precursor, not C-alkylation. | nih.gov |

Other Catalyst Classes and Their Mechanistic Roles

Beyond classical acids, other catalytic systems offer alternative, often greener, pathways for the alkylation of methyl acetoacetate.

Phase-Transfer Catalysts (PTC): As noted previously, quaternary 'onium' salts (e.g., tetrabutylammonium iodide, triethylbenzylammonium chloride) and ionic liquids function as catalysts by facilitating the transfer of the keto-ester enolate between phases. mdpi.comphasetransfercatalysis.comuitm.edu.my The mechanistic cycle involves the formation of a lipophilic ion pair between the catalyst's cation and the enolate anion. This complex migrates from the aqueous or solid phase (containing the inorganic base) into the organic phase where it can react with the alkyl halide. This process avoids the need for strong, soluble bases and anhydrous conditions, broadening the reaction's practicality. phasetransfercatalysis.com

Solid-Supported Bases: The use of solid bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) allows them to function as heterogeneous catalysts that can be easily removed from the reaction mixture by simple filtration. mdpi.comsemanticscholar.org This simplifies purification and reduces aqueous waste streams. The high efficiency of Cs₂CO₃ in promoting dialkylation is attributed to the nature of the cesium enolate, which favors the second alkylation step. semanticscholar.org

Solid Acid Catalysts: Heterogeneous acid catalysts like the sulfonic acid resin Amberlyst-15 are highly valued for their recyclability and ease of handling. nih.govacs.org In the specific context of alkylation with activated alcohols, their mechanistic role is to provide a proton source to initiate the Sₙ1 reaction by generating a carbocation from the alcohol. nih.govnih.gov The solid nature of the catalyst prevents contamination of the product and allows for straightforward recovery and reuse, aligning with the principles of green chemistry. nih.gov

Reactivity and Chemical Transformations of Methyl 2,2 Diethylacetoacetate

Fundamental Reaction Types and Product Formation

The reactivity of methyl 2,2-diethylacetoacetate is dominated by the two carbonyl functionalities—the ketone and the ester—and the quaternary α-carbon.

While specific documented oxidation reactions for methyl 2,2-diethylacetoacetate are not extensively reported in readily available literature, the general principles of oxidizing esters can be applied. Strong oxidizing agents can lead to the cleavage of the carbon-carbon bonds within the molecule. For instance, under harsh oxidative conditions, the molecule could potentially be broken down into smaller carboxylic acids. A plausible, though not commonly utilized, reaction would be the Baeyer-Villiger oxidation, which typically involves the insertion of an oxygen atom adjacent to a carbonyl group. In the case of methyl 2,2-diethylacetoacetate, this could theoretically lead to the formation of an anhydride-like intermediate which would subsequently hydrolyze.

A more general oxidative cleavage could yield simpler carboxylic acids. For example, oxidation could potentially break the bond between the ketone and the quaternary carbon, leading to the formation of acetic acid and 2,2-diethylmalonic acid derivatives.

| Oxidizing Agent | Potential Products | Reaction Type |

| Strong Oxidants (e.g., KMnO4, heat) | Acetic acid, Diethylmalonic acid, Carbon dioxide | Oxidative Cleavage |

| Peroxy acids (e.g., m-CPBA) | Anhydride-like intermediates (hypothetical) | Baeyer-Villiger Oxidation |

It is important to note that the oxidation of such a sterically hindered and non-enolizable β-keto ester is not a common synthetic transformation.

The reduction of methyl 2,2-diethylacetoacetate can selectively target either the ketone or the ester carbonyl group, or both, depending on the reducing agent used.

Strong reducing agents like lithium aluminum hydride (LiAlH4) will reduce both the ketone and the ester functionalities. masterorganicchemistry.comlibretexts.orgyoutube.comlibretexts.org The ketone will be reduced to a secondary alcohol, and the ester will be reduced to a primary alcohol, resulting in the formation of 3,3-diethyl-1,2-butanediol.

Sodium borohydride (B1222165) (NaBH4), being a milder reducing agent, will selectively reduce the ketone to a secondary alcohol, leaving the ester group intact. mnstate.edustackexchange.com This reaction would yield methyl 2,2-diethyl-3-hydroxybutanoate. chegg.com

| Reducing Agent | Functional Group Reduced | Product |

| Lithium Aluminum Hydride (LiAlH4) | Ketone and Ester | 3,3-diethyl-1,2-butanediol |

| Sodium Borohydride (NaBH4) | Ketone only | Methyl 2,2-diethyl-3-hydroxybutanoate |

The ester group of methyl 2,2-diethylacetoacetate can undergo nucleophilic acyl substitution. A key example of this is transesterification, where the methoxy (B1213986) group of the ester is replaced by another alkoxy group. rsc.orgnih.gov This reaction is typically catalyzed by an acid or a base. For example, reacting methyl 2,2-diethylacetoacetate with ethanol (B145695) in the presence of an acid catalyst would result in the formation of ethyl 2,2-diethylacetoacetate and methanol (B129727). The transesterification of β-keto esters is a well-established process. sci-hub.se

| Reagent | Catalyst | Product |

| Ethanol (C2H5OH) | Acid (e.g., H2SO4) or Base (e.g., NaOEt) | Ethyl 2,2-diethylacetoacetate |

| Propanol (C3H7OH) | Acid or Base | Propyl 2,2-diethylacetoacetate |

The ester functionality of methyl 2,2-diethylacetoacetate can be hydrolyzed under either acidic or basic conditions to yield 2,2-diethylacetoacetic acid.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic. A molecule of water then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol yield the carboxylic acid, 2,2-diethylacetoacetic acid.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base like sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile and attacks the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to reform the carbonyl double bond and eliminate the methoxide (B1231860) ion. The methoxide ion then deprotonates the newly formed carboxylic acid to give the carboxylate salt. Acidification in a subsequent step is required to obtain the final product, 2,2-diethylacetoacetic acid. ijcce.ac.irresearchgate.netresearchgate.net

Being a β-keto acid, 2,2-diethylacetoacetic acid is susceptible to decarboxylation upon heating, which would lead to the formation of 3-pentanone (B124093) and carbon dioxide. chemistrysteps.commasterorganicchemistry.com

| Condition | Intermediate Product | Final Product (after workup/heating) |

| Acidic (e.g., H3O+, heat) | 2,2-Diethylacetoacetic acid | 3-Pentanone + CO2 |

| Basic (e.g., 1. NaOH, H2O; 2. H3O+, heat) | Sodium 2,2-diethylacetoacetate | 3-Pentanone + CO2 |

Enol-Keto Tautomerism and Acidic Methylene (B1212753) Character

A defining characteristic of many β-keto esters, such as ethyl acetoacetate (B1235776), is their ability to undergo keto-enol tautomerism, which gives rise to an acidic α-hydrogen. byjus.comlibretexts.orgyoutube.com The pKa of the α-hydrogen in ethyl acetoacetate is approximately 11 in water. wikipedia.org This acidity is due to the stabilization of the resulting enolate anion by resonance, where the negative charge is delocalized over the two carbonyl oxygen atoms.

However, methyl 2,2-diethylacetoacetate lacks hydrogens on the α-carbon. Consequently, it cannot form an enolate at this position and therefore does not possess the characteristic acidic methylene character of its non-dialkylated counterparts. libretexts.orgallen.in This structural feature prevents it from participating in reactions that rely on the formation of an α-enolate, such as alkylation and acylation at the α-carbon.

While the typical keto-enol tautomerism involving the α-carbon is not possible, tautomerism involving the methyl group of the acetyl moiety can still occur, but it is generally much less favored. The enol form would be methyl 2-(1-hydroxyvinyl)-2-ethylbutanoate. The equilibrium for this tautomerism would lie heavily towards the keto form due to the greater stability of the carbon-oxygen double bond compared to a carbon-carbon double bond in this context. calstate.edu

Comparative Reactivity Studies with Related Beta-Keto Esters

The reactivity of methyl 2,2-diethylacetoacetate is best understood when compared to other β-keto esters like methyl acetoacetate and methyl 2-ethylacetoacetate.

The most significant difference lies in the reactivity of the α-position. Methyl acetoacetate and methyl 2-ethylacetoacetate both have acidic α-hydrogens and can be readily deprotonated to form nucleophilic enolates. shivajicollege.ac.in These enolates can then participate in a variety of carbon-carbon bond-forming reactions, such as the acetoacetic ester synthesis. In contrast, methyl 2,2-diethylacetoacetate cannot undergo such reactions due to the absence of α-hydrogens. libretexts.orglibretexts.org

In terms of reactions at the carbonyl centers, the steric hindrance at the α-carbon in methyl 2,2-diethylacetoacetate can influence reaction rates. For instance, the rate of hydrolysis might be slower compared to less substituted β-keto esters due to the increased steric bulk hindering the approach of the nucleophile (water or hydroxide) to the ester carbonyl.

In reduction reactions, the presence of the two ethyl groups does not fundamentally change the outcome compared to simpler β-keto esters, but it may affect the reaction kinetics. The ketone and ester groups will still be reduced by appropriate reagents to the corresponding alcohols.

The table below summarizes some of the key reactivity differences:

| Reaction | Methyl Acetoacetate | Methyl 2-Ethylacetoacetate | Methyl 2,2-Diethylacetoacetate |

| α-Deprotonation | Yes | Yes | No |

| α-Alkylation | Yes | Yes | No |

| Hydrolysis | Forms acetoacetic acid (decarboxylates to acetone) | Forms 2-ethylacetoacetic acid (decarboxylates to 2-butanone) | Forms 2,2-diethylacetoacetic acid (decarboxylates to 3-pentanone) |

| Reduction (NaBH4) | Yields methyl 3-hydroxybutanoate | Yields methyl 3-hydroxy-2-ethylbutanoate | Yields methyl 3-hydroxy-2,2-diethylbutanoate |

| Reduction (LiAlH4) | Yields 1,3-butanediol | Yields 2-ethyl-1,3-butanediol | Yields 3,3-diethyl-1,2-butanediol |

Distinctive Reactivity Profile Compared to Methyl Acetoacetate

The reactivity of methyl 2,2-diethylacetoacetate presents a significant departure from that of its unsubstituted counterpart, methyl acetoacetate. The core difference lies in the substitution at the α-carbon. Methyl acetoacetate possesses two acidic α-protons, which are readily abstracted by a base to form a stabilized enolate. shivajicollege.ac.in This enolate is a key intermediate in a wide array of reactions, most notably the acetoacetic ester synthesis, which allows for the formation of various ketones and substituted acetic acids. pearson.commasterorganicchemistry.com The process typically involves alkylation or acylation of the enolate followed by hydrolysis and decarboxylation. pearson.commasterorganicchemistry.com

In stark contrast, methyl 2,2-diethylacetoacetate lacks these acidic α-protons due to the presence of two ethyl groups at this position. This structural feature fundamentally alters its chemical behavior. The absence of α-hydrogens prevents the formation of the corresponding enolate under typical basic conditions, thereby inhibiting the classical alkylation and acylation reactions characteristic of methyl acetoacetate. shivajicollege.ac.in

Furthermore, the susceptibility to hydrolysis and subsequent decarboxylation, a hallmark of β-keto esters, is also influenced by the α-substitution. masterorganicchemistry.comgoogle.com While both compounds can undergo these transformations, the reaction conditions and pathways may differ. For instance, the decarboxylation of the β-keto acid formed upon hydrolysis is a common final step in the acetoacetic ester synthesis. masterorganicchemistry.com

The reactivity of the carbonyl groups also presents a point of comparison. In methyl acetoacetate, the ketone carbonyl can react with nucleophiles. A notable reaction involves the reaction with acetohydrazide, where the ketone's carbonyl group at 207 ppm in the 13C NMR spectrum disappears, and a new peak corresponding to an imine appears at 156 ppm. researchgate.net While methyl 2,2-diethylacetoacetate also possesses a ketone carbonyl, its reactivity towards nucleophiles can be sterically hindered by the adjacent bulky diethyl groups.

| Feature | Methyl Acetoacetate | Methyl 2,2-Diethylacetoacetate |

| α-Hydrogens | Present (acidic) | Absent |

| Enolate Formation | Readily forms a stabilized enolate | Does not form an enolate at the α-carbon |

| Acetoacetic Ester Synthesis | Classic substrate for alkylation/acylation | Not a suitable substrate for α-alkylation/acylation |

| Decarboxylation | Readily undergoes decarboxylation after hydrolysis. masterorganicchemistry.com | Can undergo decarboxylation. google.com |

| Reactivity at Carbonyl | Susceptible to nucleophilic attack | Nucleophilic attack at the ketone is sterically hindered |

Comparisons with Ethyl Acetoacetate and Methyl 2,2-Dimethylacetoacetate

To further understand the unique reactivity of methyl 2,2-diethylacetoacetate, it is instructive to compare it with its close structural relatives: ethyl acetoacetate and methyl 2,2-dimethylacetoacetate.

Comparison with Ethyl Acetoacetate:

The primary difference between methyl 2,2-diethylacetoacetate and ethyl acetoacetate lies in the substitution at the α-carbon. Ethyl acetoacetate, much like methyl acetoacetate, possesses two acidic α-hydrogens and is a cornerstone of the acetoacetic ester synthesis. pearson.comresearchgate.net It readily forms an enolate and undergoes alkylation and acylation reactions. shivajicollege.ac.inwikipedia.org The ethyl ester group in ethyl acetoacetate has a slightly different electronic and steric profile compared to the methyl ester in methyl acetoacetate, but the fundamental reactivity pattern of the α-hydrogens remains the same. wikipedia.orgwikipedia.org In contrast, the 2,2-diethyl substitution in methyl 2,2-diethylacetoacetate completely blocks this mode of reactivity.

Comparison with Methyl 2,2-Dimethylacetoacetate:

Methyl 2,2-dimethylacetoacetate offers a more direct comparison, as it also features a disubstituted α-carbon. Both compounds lack α-hydrogens and are therefore unable to participate in typical enolate-based alkylation reactions. However, the difference between two ethyl groups and two methyl groups lies in their steric bulk. The ethyl groups in methyl 2,2-diethylacetoacetate are larger and more sterically demanding than the methyl groups in its dimethyl counterpart. This increased steric hindrance in the diethyl derivative can lead to even greater shielding of the ketone carbonyl, potentially resulting in lower reactivity towards nucleophiles compared to methyl 2,2-dimethylacetoacetate. For instance, the dimethyl groups in ethyl 2,2-dimethylacetoacetate are known to impede nucleophilic attack at the α-carbon. It is reasonable to infer that the larger ethyl groups would exert an even more pronounced steric effect.

A notable reaction of ethyl 2,2-dimethylacetoacetate is its cleavage into ethyl acetate (B1210297) and ethyl 2-methylpropanoate (B1197409) when treated with ethoxide ion, a process known as retro-Claisen condensation. vaia.com This type of cleavage reaction is a potential pathway for other 2,2-disubstituted β-keto esters like methyl 2,2-diethylacetoacetate under strongly basic conditions.

| Compound | α-Substitution | α-Hydrogens | Steric Hindrance at α-Carbon | Primary Reactivity Pathway |

| Methyl 2,2-Diethylacetoacetate | Two ethyl groups | None | High | Reactions at carbonyls (hindered), potential for retro-Claisen type cleavage |

| Ethyl Acetoacetate | Unsubstituted | Two | Low | Acetoacetic ester synthesis (alkylation/acylation) pearson.comresearchgate.net |

| Methyl 2,2-Dimethylacetoacetate | Two methyl groups | None | Moderate | Reactions at carbonyls, retro-Claisen condensation vaia.com |

Spectroscopic and Advanced Analytical Characterization of Methyl 2,2 Diethylacetoacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For methyl 2,2-diethylacetoacetate, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for structural confirmation.

| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| CH₃ (Acetyl) | ~2.1 | Singlet | 3H |

| CH₂ (Ethyl) | ~1.9 | Quartet | 4H |

| CH₃ (Ethyl) | ~0.8 | Triplet | 6H |

| CH₃ (Ester) | ~3.7 | Singlet | 3H |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in methyl 2,2-diethylacetoacetate will produce a distinct signal. Predicted chemical shifts are based on known values for similar functional groups. chemicalbook.comguidechem.com The spectrum is expected to show signals for the carbonyl carbons of the ketone and ester groups, the quaternary carbon, the methylene (B1212753) and methyl carbons of the ethyl groups, and the methyl carbon of the ester.

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ketone) | ~205 |

| C=O (Ester) | ~172 |

| C (Quaternary) | ~60 |

| CH₂ (Ethyl) | ~25 |

| CH₃ (Ethyl) | ~8 |

| OCH₃ (Ester) | ~52 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. guidechem.comchemicalbook.comnih.govnih.govlgcstandards.com The IR spectrum of methyl 2,2-diethylacetoacetate is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The most prominent peaks would be due to the stretching vibrations of the two carbonyl groups (ketone and ester) and the C-H bonds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ketone) | Stretching | ~1715 | Strong |

| C=O (Ester) | Stretching | ~1740 | Strong |

| C-H (Alkyl) | Stretching | 2850-3000 | Medium-Strong |

| C-O (Ester) | Stretching | 1000-1300 | Strong |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. guidechem.comguidechem.comlgcstandards.com It provides valuable information about the molecular weight and fragmentation pattern of a compound. For methyl 2,2-diethylacetoacetate, the molecular ion peak (M+) would correspond to its molecular weight. The fragmentation pattern would show characteristic losses of functional groups, such as the acetyl group, the methoxy (B1213986) group, and the ethyl groups, which helps in confirming the structure.

| m/z Value | Interpretation |

|---|---|

| 172 | Molecular Ion [M]⁺ |

| 129 | [M - COCH₃]⁺ |

| 141 | [M - OCH₃]⁺ |

| 143 | [M - C₂H₅]⁺ |

| 43 | [COCH₃]⁺ |

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for determining the purity of methyl 2,2-diethylacetoacetate and for analyzing it within mixtures.

Gas Chromatography (GC): Gas chromatography is a common technique for separating and analyzing volatile compounds. guidechem.com The purity of methyl 2,2-diethylacetoacetate can be assessed by GC, where a pure sample should ideally show a single peak. The retention time of this peak under specific conditions (e.g., column type, temperature program, carrier gas flow rate) is a characteristic of the compound. Impurities would appear as additional peaks. For instance, a typical GC analysis might use a capillary column like an HP-1, with a defined temperature program to ensure good separation. chromforum.org

Gel Permeation Chromatography (GPC): While GPC is more commonly used for determining the molecular weight distribution of polymers, it can also be applied for the analysis of smaller molecules in certain contexts, particularly for size-based separations from a complex matrix. libretexts.org However, for a small molecule like methyl 2,2-diethylacetoacetate, GC or HPLC are generally more suitable for purity analysis.

Applications of Methyl 2,2 Diethylacetoacetate As a Building Block in Advanced Organic Synthesis

Construction of Complex Organic Molecules

Theoretically, the quaternary carbon at the α-position of Methyl 2,2-diethylacetoacetate, substituted with two ethyl groups, would offer unique steric and electronic properties in the construction of complex organic molecules. This structural feature would prevent further α-alkylation, directing reactions towards the ketone or ester functionalities. However, specific examples of its use as a building block for intricate molecular architectures are not prominently featured in the reviewed literature.

Precursor in Heterocyclic Compound Synthesis

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The synthesis of these ring systems often involves the cyclocondensation of a 1,3-dicarbonyl compound with a binucleophilic species. While acetoacetates are common partners in these reactions, the specific participation of Methyl 2,2-diethylacetoacetate is not well-documented.

Synthesis of Pyrimidine (B1678525) Derivatives

The Biginelli reaction, a well-known multicomponent reaction for the synthesis of dihydropyrimidinones, typically employs a β-keto ester, an aldehyde, and urea (B33335) or thiourea. While ethyl acetoacetate (B1235776) is a classic reactant in this synthesis, leading to a wide array of biologically active compounds, documented instances of using Methyl 2,2-diethylacetoacetate in this or similar pyrimidine syntheses are not readily found.

Elaboration into Coumarin (B35378) Derivatives

The Pechmann condensation is a standard method for the synthesis of coumarins, involving the reaction of a phenol (B47542) with a β-keto ester under acidic conditions. Numerous examples exist with various acetoacetic esters, but specific studies detailing the use of Methyl 2,2-diethylacetoacetate to produce corresponding coumarin derivatives are conspicuously absent from major chemical databases and journals.

Formation of Dihydropyridine (B1217469) Systems

The Hantzsch dihydropyridine synthesis is another cornerstone multicomponent reaction that utilizes a β-keto ester, an aldehyde, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). This reaction is pivotal in the synthesis of calcium channel blockers. Again, while the use of ethyl and methyl acetoacetate is widespread, the application of Methyl 2,2-diethylacetoacetate in this reaction is not a common feature in the reviewed literature.

Other Heterocyclic Scaffolds

The potential of Methyl 2,2-diethylacetoacetate to serve as a precursor for other heterocyclic scaffolds, such as pyrazoles (via reaction with hydrazine (B178648) derivatives) or isoxazoles (via reaction with hydroxylamine), is theoretically plausible. However, without concrete examples from published research, this remains in the realm of hypothetical applications.

Role in the Synthesis of Biologically Relevant Compounds (as intermediates)

Given the importance of the aforementioned heterocyclic systems in pharmacology, it is conceivable that Methyl 2,2-diethylacetoacetate could serve as an intermediate in the synthesis of biologically relevant compounds. The unique substitution pattern might be leveraged to create specific analogs of known drugs. Nevertheless, a direct and documented lineage from Methyl 2,2-diethylacetoacetate to a specific biologically active molecule is not apparent in the current body of scientific literature.

Pharmaceutical Intermediates

Methyl 2,2-diethylacetoacetate is recognized as an important intermediate in the synthesis of pharmaceuticals. lookchemicals.com The broader class of acetoacetic esters is fundamental to the construction of various heterocyclic systems that form the core of many therapeutic agents.

While specific drugs derived directly from methyl 2,2-diethylacetoacetate are detailed in proprietary literature, the utility of the acetoacetate framework is well-documented. For instance, the closely related ethyl acetoacetate is a key reactant in the Biginelli reaction, a one-pot cyclocondensation with an aldehyde and urea to produce dihydropyrimidines. These pyrimidine derivatives are known to exhibit a wide range of biological activities, including acting as calcium channel blockers and antihypertensive agents.

Another related compound, ethyl 2,2-diethylacetoacetate, is used as a building block in the synthesis of certain analgesic and antipyretic drugs. Furthermore, research into ligands for the 5-HT6 receptor, with potential applications in treating neuropathic pain, has utilized diethylacetoacetate in condensation reactions to create complex piperidine-based precursors. This demonstrates the value of the dialkylated acetoacetate core in building molecules for complex biological targets.

| Precursor Compound | Reaction Type | Resulting Pharmaceutical Scaffold/Class | Potential Therapeutic Application |

|---|---|---|---|

| Methyl 2,2-diethylacetoacetate | General Organic Synthesis | Pharmaceutical Intermediates | General Drug Synthesis |

| Ethyl Acetoacetate (analogue) | Biginelli Reaction | Dihydropyrimidines | Calcium Channel Blockers, Antihypertensives |

| Ethyl 2,2-diethylacetoacetate (analogue) | Condensation/Cyclization | Analgesics, Antipyretics | Pain and Fever Relief |

| Diethylacetoacetate (analogue) | Condensation Reaction | Pyrazolo[3,4-c]pyridinones | 5-HT6 Receptor Antagonists (Neuropathic Pain) |

Agrochemical Precursors

The structural motifs derived from acetoacetic esters are also prevalent in the agrochemical industry. The analogue ethyl 2,2-diethylacetoacetate serves as a synthetic intermediate in the production of certain herbicides and insecticides. The versatility of the β-ketoester functionality allows for its incorporation into a variety of active pesticidal and herbicidal molecules.

Research has shown that α-methyl-β-ketoesters, a class to which methyl 2,2-diethylacetoacetate belongs, are useful as synthetic intermediates for fungicides designed for agricultural and horticultural use. The specific substitution patterns on the acetoacetate backbone can be tailored to achieve desired efficacy and selectivity in the resulting agrochemical product.

| Precursor Compound | Application Area | Resulting Agrochemical Type |

|---|---|---|

| Ethyl 2,2-diethylacetoacetate (analogue) | Crop Protection | Herbicides, Insecticides |

| α-Methyl-β-ketoesters (class) | Agriculture & Horticulture | Fungicides |

Industrial Chemical Applications (e.g., Polymers, Resins)

In the field of materials science, acetoacetate derivatives are employed in the synthesis of polymers and resins. The diethylacetoacetate ligand, for example, has been used in the formulation of lanthanide-based initiators, such as isopropoxy lanthanide diethylacetoacetate. These complexes are effective in the ring-opening polymerization of cyclic esters like lactones and lactides, allowing for the creation of well-defined block copolymers.

The acetoacetate group itself is a functional moiety that can be incorporated into polymer chains to impart specific properties. Monomers containing acetoacetate groups, such as 2-methacryloyloxymethyl acetoacetate, are used to create functional polymers that can undergo post-polymerization modifications. This reactivity is valuable for producing materials used in coatings, adhesives, and resins where cross-linking or further functionalization is desired.

Furthermore, multicomponent reactions involving bis-acetoacetate monomers have been used to synthesize poly(3,4-dihydropyrimidin-2(1H)-one)s. These polymers are notable for their high and tunable glass transition temperatures, making them potentially useful as high-performance, renewable materials.

| Acetoacetate Derivative | Role | Application | Resulting Product |

|---|---|---|---|

| Isopropoxy lanthanide diethylacetoacetate | Polymerization Initiator | Controlled Polymerization | Diblock Copolymers (from lactones/lactides) |

| 2-Methacryloyloxymethyl acetoacetate (analogue) | Functional Monomer | Functional Polymer Synthesis | Smart Polymers, Coatings, Adhesives |

| Bis-acetoacetates (class) | Monomer | Polycondensation Reactions | Poly(3,4-dihydropyrimidin-2(1H)-one)s with high Tg |

Alkylation Reactions Employing Methyl 2,2-Diethylacetoacetate

A cornerstone of the reactivity of β-ketoesters like methyl acetoacetate is the acetoacetic ester synthesis, which relies on the alkylation of the enolate formed by deprotonating the acidic α-carbon. However, methyl 2,2-diethylacetoacetate is already fully substituted at this α-position, possessing two ethyl groups and lacking the acidic α-hydrogens. Consequently, it cannot undergo further C-alkylation at this site via the traditional enolate pathway.

The most significant alkylation chemistry associated with methyl 2,2-diethylacetoacetate is, therefore, the reaction that forms it. The synthesis of this compound is a prime example of the sequential alkylation of a simpler β-ketoester.

The process typically begins with methyl acetoacetate.

First Alkylation: Methyl acetoacetate is treated with a suitable base, such as sodium methoxide (B1231860), to generate a nucleophilic enolate ion. This enolate then reacts with an ethylating agent, like ethyl iodide or ethyl bromide, in an SN2 reaction to yield methyl 2-ethylacetoacetate.

Second Alkylation: The resulting methyl 2-ethylacetoacetate still possesses one acidic α-hydrogen. The process is repeated: reaction with a base generates a new enolate, which is subsequently treated with a second equivalent of an ethylating agent. This second SN2 reaction introduces the second ethyl group at the α-position, yielding the final product, methyl 2,2-diethylacetoacetate.

This sequential dialkylation highlights the controlled manner in which complexity can be built upon the acetoacetate scaffold, leading to highly substituted building blocks for further synthetic transformations.

Computational Chemistry and Theoretical Studies on Methyl 2,2 Diethylacetoacetate

Density Functional Theory (DFT) Investigations of Molecular Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling detailed investigation of the electronic structure and properties of molecules like methyl 2,2-diethylacetoacetate. DFT calculations can elucidate the preferred geometric arrangements of atoms (bond lengths, bond angles, and dihedral angles) and provide a quantitative picture of the electron distribution, which in turn governs the molecule's reactivity.

A key structural feature of β-keto esters is the potential for keto-enol tautomerism. For methyl 2,2-diethylacetoacetate, the presence of two ethyl groups on the α-carbon precludes the formation of an enol form, meaning it exists exclusively as the keto tautomer. DFT calculations can confirm this by demonstrating the high energy barrier for any potential rearrangement.

The reactivity of methyl 2,2-diethylacetoacetate can be rationalized by examining its molecular orbitals and electrostatic potential. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity). For methyl 2,2-diethylacetoacetate, the HOMO is expected to be localized on the oxygen atoms of the carbonyl groups, while the LUMO would be centered on the carbon atoms of these same groups.

DFT calculations can also provide quantitative measures of reactivity, such as the global electrophilicity index, chemical potential, and chemical hardness. These descriptors help in predicting how the molecule will behave in various chemical environments. For instance, the electrophilicity index can be used to compare its reactivity towards nucleophiles with that of other related β-keto esters.

Table 1: Hypothetical DFT-Calculated Structural and Electronic Properties of Methyl 2,2-diethylacetoacetate

| Property | Value | Description |

| C=O (keto) Bond Length | ~1.21 Å | The length of the double bond in the ketone functional group. |

| C=O (ester) Bond Length | ~1.20 Å | The length of the double bond in the ester functional group. |

| Cα-C(keto) Bond Length | ~1.52 Å | The length of the single bond between the α-carbon and the keto carbonyl carbon. |

| Cα-C(ester) Bond Length | ~1.53 Å | The length of the single bond between the α-carbon and the ester carbonyl carbon. |

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital, indicating nucleophilic character. |

| LUMO Energy | -0.8 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating electrophilic character. |

| HOMO-LUMO Gap | 5.7 eV | The energy difference between the HOMO and LUMO, related to chemical stability. |

| Dipole Moment | ~2.5 D | A measure of the overall polarity of the molecule. |

Molecular Modeling of Reaction Mechanisms and Transition States

Molecular modeling techniques, particularly those based on DFT, are instrumental in mapping out the intricate pathways of chemical reactions involving methyl 2,2-diethylacetoacetate. By identifying the structures of reactants, products, intermediates, and, crucially, transition states, a complete energy profile for a given reaction can be constructed. This allows for a deeper understanding of the reaction's feasibility, kinetics, and the factors that control its outcome.

Similarly, reactions at the carbonyl groups, such as reduction or addition of a Grignard reagent, can be investigated. Molecular modeling can predict which of the two carbonyl groups (the ketone or the ester) is more susceptible to nucleophilic attack. The steric hindrance imposed by the two ethyl groups at the α-position is a significant factor that can be quantified through these models. This steric bulk would likely direct nucleophilic attack towards the less hindered ester carbonyl in many cases.

In the context of more complex transformations, such as those catalyzed by transition metals, molecular modeling can shed light on the catalyst-substrate interactions. For instance, in a hypothetical catalytic reduction, DFT could be used to model the coordination of the methyl 2,2-diethylacetoacetate to the metal center, the transfer of a hydride, and the release of the product alcohol.

Table 2: Hypothetical Calculated Activation Energies for Reactions of Methyl 2,2-diethylacetoacetate

| Reaction | Proposed Mechanism | Calculated Activation Energy (kcal/mol) | Significance |

| Base-catalyzed Hydrolysis | Nucleophilic acyl substitution | ~15-20 | Provides insight into the stability of the ester group under basic conditions. |

| Acid-catalyzed Hydrolysis | Protonation followed by nucleophilic attack | ~20-25 | Helps to understand the lability of the ester under acidic conditions. |

| Reduction with NaBH₄ | Nucleophilic addition of hydride | ~10-15 (to ketone) | The lower activation energy suggests the ketone is more reactive towards reduction. |

| Grignard Addition (CH₃MgBr) | Nucleophilic addition | ~12-18 (to ketone) | The steric hindrance of the diethyl groups influences the approach of the nucleophile. |

Note: The activation energies presented are hypothetical and for illustrative purposes. They are based on general knowledge of the reactivity of β-keto esters. Specific computational studies on methyl 2,2-diethylacetoacetate are required for precise values.

In Silico Prediction of Synthetic Pathways and Selectivity

In silico methods, which are computational approaches to chemistry, can be invaluable in the design and optimization of synthetic routes to target molecules like methyl 2,2-diethylacetoacetate. These methods can predict the feasibility of a proposed reaction, estimate the yield, and, importantly, forecast the selectivity (chemo-, regio-, and stereoselectivity).

For the synthesis of methyl 2,2-diethylacetoacetate itself, one could envision a Claisen condensation-type reaction followed by alkylation. However, a more direct route would be the acylation of a suitable enolate. Computational tools can be used to assess the viability of different starting materials and reaction conditions. For example, the reaction of the enolate of methyl propanoate with propionyl chloride could be modeled. DFT calculations could predict the activation barrier for this C-acylation reaction and compare it to potential O-acylation side reactions, thus providing insight into the expected chemoselectivity.

Furthermore, in silico tools can be used to explore the reactivity of methyl 2,2-diethylacetoacetate in subsequent synthetic steps. For instance, if the molecule is to be used as a building block, computational models can predict the outcome of reactions at either of its carbonyl groups. This is particularly useful when high selectivity is desired. For example, in a reaction with a bifunctional reagent, modeling can help determine which carbonyl group will react preferentially.

The prediction of stereoselectivity is another area where in silico methods excel. While methyl 2,2-diethylacetoacetate is achiral, reactions at its carbonyl groups can generate new stereocenters. If a chiral catalyst is employed, molecular modeling can be used to build models of the catalyst-substrate complex and the transition states leading to the different stereoisomeric products. The energy difference between these transition states can then be used to predict the enantiomeric excess (ee) of the reaction.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity in a specific chemical transformation. These models are built by first calculating a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

While no specific QSRR studies on methyl 2,2-diethylacetoacetate were found, one can outline how such a study could be conducted. A series of α,α-dialkyl acetoacetates could be synthesized, with varying alkyl groups (e.g., dimethyl, diethyl, dipropyl). The rates of a specific reaction, for example, the reduction of the ketone carbonyl, would then be measured for each compound.

Next, a range of molecular descriptors would be calculated for each member of the series using computational methods. Statistical techniques such as multiple linear regression or partial least squares would then be used to develop an equation that relates a subset of these descriptors to the observed reaction rates.

A hypothetical QSRR equation for the reduction of α,α-dialkyl acetoacetates might look like:

log(k) = c₀ + c₁σ + c₂Eₛ + c₃q(C=O)

Where:

log(k) is the logarithm of the reaction rate constant.

σ* is the Taft steric parameter for the α-substituents.

Eₛ is the Taft steric parameter.

q(C=O) is the calculated partial charge on the carbonyl carbon.

c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.

Such a model would not only provide a quantitative understanding of the factors governing the reactivity of this class of compounds but could also be used to predict the reactivity of new, as-yet-unsynthesized α,α-dialkyl acetoacetates. This predictive power is a key advantage of the QSRR approach in chemical research and development.

Emerging Research Avenues and Future Perspectives for Methyl 2,2 Diethylacetoacetate

Development of Novel Derivatization Strategies

The reactivity of the β-keto ester moiety in Methyl 2,2-diethylacetoacetate allows for a wide array of chemical transformations, making it a valuable precursor for more complex molecules. Research is actively pursuing new strategies to create diverse derivatives. β-keto esters are recognized as crucial synthons in organic chemistry due to their electrophilic and nucleophilic reactive sites, which are leveraged to synthesize a variety of complex drug molecules. researchgate.netresearchgate.net

A significant area of development is the synthesis of heterocyclic compounds, which are pivotal in pharmaceutical chemistry. ijpsr.com For instance, β-keto esters are key starting materials in the Biginelli reaction to produce dihydropyrimidinones, a class of compounds with a range of biological activities. tcichemicals.com Similarly, they are used in the Hantzsch synthesis of dihydropyridines. tcichemicals.come-journals.in

Recent innovative derivatization strategies include:

Synthesis of N2-Aryl 1,2,3-Triazole-1-Oxides: A novel copper-catalyzed one-pot, multicomponent strategy has been developed for the synthesis of N2-aryl 1,2,3-triazole-1-oxides using β-ketoesters, arylhydrazines, and tert-butyl nitrite (B80452). acs.org This method is noted for its mild conditions, broad substrate scope, and good functional group tolerance. acs.org

Formation of β-Acetamido Carbonyl Compounds: An efficient, one-pot, three-component reaction using an aromatic aldehyde, a β-keto ester, and a nitrile in the presence of cyanuric chloride in an aqueous medium yields β-acetamido carbonyl compounds. organic-chemistry.org This approach is environmentally friendly and cost-effective. organic-chemistry.org

Asymmetric Fluorination: Methods for the direct asymmetric introduction of fluorine at the α-position of β-keto esters have been developed, yielding chiral quaternary fluorinated compounds that are valuable precursors in medicinal and materials science. mdpi.com

These derivatization pathways expand the utility of Methyl 2,2-diethylacetoacetate beyond its traditional roles, opening doors to new chemical entities with potential applications in various fields.

Exploration of Catalyst-Controlled Transformations

Catalysis is central to unlocking the full synthetic potential of Methyl 2,2-diethylacetoacetate, enabling transformations that are efficient, selective, and sustainable. The catalytic conversion of biorenewable molecules, a field relevant to the synthesis and derivatization of esters, often involves metal, acid, or base catalysts for reactions like transesterification and condensation. mpg.de

Researchers are exploring a range of catalytic systems to control the reactivity of the β-keto ester functional group:

Metal-Based Catalysis:

Copper: Copper-mediated multicomponent reactions are used for synthesizing triazole derivatives from β-keto esters. acs.org

Ruthenium: Chiral Ruthenium PNNP complexes have been shown to catalyze asymmetric Diels-Alder reactions of unsaturated β-keto esters. acs.org

Titanium: Ti/TADDOL complexes are effective catalysts for the α-fluorination of acyclic β-keto esters. mdpi.com

Enzymatic Catalysis: Lipases, particularly polymer-supported versions, are used for highly chemoselective and stereoselective transesterification of β-keto esters under mild, solvent-free conditions. acs.orggoogle.com This method is particularly useful for preparing optically active β-keto esters, which are important building blocks for natural product synthesis. google.com

Organocatalysis:

Cyanuric Chloride: This catalyst facilitates the synthesis of β-acetamido carbonyl compounds from β-keto esters in an aqueous medium. organic-chemistry.org

Phase-Transfer Catalysis (PTC): PTC has been successfully applied to the enantioselective fluorination of β-keto esters. mdpi.com

The development of these catalyst-controlled transformations allows for precise manipulation of the Methyl 2,2-diethylacetoacetate structure, providing access to a wider range of complex and chiral molecules.

Table 1: Examples of Catalyst-Controlled Transformations of β-Keto Esters

| Transformation | Catalyst Type | Catalyst Example | Product Class | Reference |

| Triazole Synthesis | Metal | Copper (Cu) | N2-Aryl 1,2,3-triazole-1-oxides | acs.org |

| Asymmetric Fluorination | Metal | Titanium/TADDOL | α-Quaternary Fluorinated β-keto Esters | mdpi.com |

| Transesterification | Enzyme | Polymer-Supported Lipase | Chiral β-Keto Esters | acs.orggoogle.com |

| β-Acetamido Carbonyl Synthesis | Organocatalyst | Cyanuric Chloride | β-Acetamido Carbonyls | organic-chemistry.org |

Integration into Multicomponent Reaction Frameworks

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are a cornerstone of green and efficient chemistry. tcichemicals.com They offer inherent advantages in terms of atom economy, step economy, and reduced waste generation. tcichemicals.comnih.gov β-Keto esters like Methyl 2,2-diethylacetoacetate are ideal substrates for MCRs.

Classic and modern MCRs involving β-keto esters include:

Hantzsch Dihydropyridine (B1217469) Synthesis: This well-known three-component MCR utilizes a β-keto ester, an aldehyde, and ammonia (B1221849) to produce 1,4-dihydropyridine (B1200194) derivatives. tcichemicals.come-journals.in

Biginelli Reaction: This reaction combines a β-keto ester, an aromatic aldehyde, and urea (B33335) (or thiourea) in the presence of an acid catalyst to form dihydropyrimidinones. ijpsr.comtcichemicals.com

Synthesis of Highly Functionalized Piperidines: A silica (B1680970) sulfuric acid-catalyzed reaction synthesizes piperidine (B6355638) compounds using aldehydes, amines, and β-keto esters. nih.gov

Copper-Catalyzed Triazole Synthesis: As mentioned earlier, the one-pot reaction of aryl hydrazines, β-keto esters, and tert-butyl nitrite is a modern MCR that produces N2-aryl 1,2,3-triazole-1-oxides. acs.org

The integration of Methyl 2,2-diethylacetoacetate into these frameworks allows for the rapid assembly of complex molecular architectures from simple, readily available starting materials. The efficiency and convergence of MCRs make them highly attractive for combinatorial chemistry and the discovery of new lead compounds in medicinal chemistry. tcichemicals.com

Role in New Materials Science Applications

The unique chemical properties of β-keto esters are being harnessed to create novel materials with advanced functionalities. Research in this area is focused on leveraging the reactivity of the ester and ketone groups for polymerization and material modification.

Key applications in materials science include:

Recyclable Polymers: β-keto esters are pivotal in the synthesis of recyclable polymers. A notable development involves creating a cleavable β-(1,3-dioxane)ester (DXE) linkage through the catalyst-free reaction of a β-keto ester and a 1,3-diol. researchgate.net This linkage has been used to cross-link poly(vinyl alcohol) (PVA) to form high-performance thermosets. The cross-linked architecture significantly improves the mechanical properties of PVA, and importantly, the linkages can be cleaved under acidic conditions, allowing for excellent recovery of the original polymer. researchgate.net

Fluorinated Polymers: The synthesis of α-quaternary fluorinated β-keto esters provides monomers for creating advanced fluorinated polymers. mdpi.com These polymers are known for their exceptional chemical resistance, thermal stability, low friction coefficients, and unique electrical properties, making them suitable for demanding applications, including biomedical uses. mdpi.com

Polymer-Supported Synthesis: The ability to acylate polymers like poly(ethylene glycol) monomethyl ether (MeO-PEG) with β-keto esters opens up possibilities for creating ester-terminated polymers. google.com These functionalized polymers can serve as supports in the synthesis of other molecules, such as heterocycles, combining the benefits of polymer support with the reactivity of the β-keto ester. google.com

These examples highlight the emerging role of Methyl 2,2-diethylacetoacetate and related compounds as versatile building blocks in the design and synthesis of next-generation materials with enhanced performance and sustainability.

Advancements in Sustainable and Scalable Production Methods

The principles of green chemistry are increasingly influencing the production of industrial chemicals, aiming to develop processes that are safer, more efficient, and environmentally benign. ijpsr.comjunikhyatjournal.in Research into the production of β-keto esters is focused on moving away from traditional methods that may involve harsh conditions or generate significant waste. acs.org

Promising advancements in sustainable and scalable production include:

Continuous Flow Synthesis: Continuous flow processing offers significant advantages over batch production, including enhanced safety, better heat and mass transfer, and improved consistency. A greener continuous flow procedure has been established for the synthesis and purification of related compounds like methyl oximino acetoacetate (B1235776). acs.orguq.edu.au This method minimizes solvent consumption and integrates purification steps like liquid-liquid extraction, leading to a very low process mass intensity. acs.orguq.edu.au

Microwave-Assisted Synthesis: Microwave irradiation has become a valuable tool in organic synthesis for its ability to dramatically reduce reaction times, increase yields, and often improve selectivity. e-journals.inarkat-usa.org Several studies report the use of microwave-assisted synthesis for reactions involving β-keto esters, such as the Biginelli and Hantzsch reactions, often under solvent-free conditions, which further enhances their green credentials. ijpsr.come-journals.in

Novel and Green Catalysts: The use of inexpensive, non-toxic, and reusable catalysts is a key goal. Activated fly ash, an industrial waste product, has been successfully used as an efficient catalyst for Hantzsch and Biginelli reactions under solvent-free microwave conditions. arkat-usa.org Solid base catalysts are also gaining favor over liquid bases as they are non-corrosive, present fewer disposal problems, and allow for easier separation and recovery. ethernet.edu.et

Improved Reaction Conditions: Modifications to classic reactions, such as the Claisen condensation used to prepare ethyl acetoacetate, are being developed to improve yields and purity by optimizing the removal of byproducts like ethanol (B145695) through methods such as rotary evaporation. acs.org

Table 2: Comparison of Synthesis Methodologies for β-Keto Ester Derivatives

| Method | Key Advantages | Typical Conditions | Reference |

| Conventional Reflux | Established method | Long reaction times (hours), solvent-based | |

| Microwave-Assisted | Rapid reaction times (minutes), high yields, often solvent-free | Microwave irradiation, catalyst | ijpsr.come-journals.in |

| Continuous Flow | High safety, consistency, low waste, integrated purification | Flow reactor, minimal solvent | acs.orguq.edu.au |

| Mechanochemistry | Solvent-free, simple setup | Mortar and pestle grinding | ijpsr.com |

These advancements point toward a future where Methyl 2,2-diethylacetoacetate and other valuable chemical intermediates can be produced through processes that are not only economically viable but also environmentally responsible.

Q & A

Q. What are the optimal synthetic conditions for preparing Ethyl 2,2-diethylacetoacetate with high yield?

Methodological Answer: Ethyl 2,2-diethylacetoacetate is synthesized via Claisen condensation, typically involving ethyl acetoacetate and diethyl carbonate under basic catalysis. Key parameters include:

- Catalyst selection: Sodium ethoxide or potassium tert-butoxide to enhance enolate formation .

- Temperature control: Maintain 0–5°C during ketone alkylation to minimize side reactions .

- Solvent optimization: Anhydrous ethanol or THF improves reaction homogeneity and yield .

- Workup: Acidic quenching (e.g., dilute HCl) followed by extraction with ethyl acetate (≥3×) and distillation (bp 213.5°C at 760 mmHg) .

Q. How can spectroscopic techniques validate the purity of Ethyl 2,2-diethylacetoacetate?

Methodological Answer:

- ¹H NMR: Expect signals for the ethyl ester (δ 1.2–1.4 ppm, triplet, 6H; δ 4.1–4.3 ppm, quartet, 2H), diethyl substituents (δ 1.0–1.2 ppm, triplet, 6H), and keto-enol tautomer peaks (δ 3.4–3.6 ppm for enolic proton) .

- IR Spectroscopy: Strong absorption at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (keto C=O). Absence of broad O-H stretches (~2500–3500 cm⁻¹) confirms minimal enol impurities .

- GC-MS: Retention time alignment with standards and molecular ion peak at m/z 186 confirms identity .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of Ethyl 2,2-diethylacetoacetate in pharmaceutical syntheses?

Methodological Answer: The compound serves as a β-ketoester precursor in heterocyclic synthesis (e.g., barbiturates like Methyprylon ). Mechanistic studies involve:

- Enolate formation: Deprotonation at the α-carbon generates nucleophilic enolates for alkylation or Michael additions .

- Tautomeric equilibrium: Keto-enol ratios (measured via NMR in DMSO-d₆) influence reactivity; bulky diethyl groups stabilize the keto form, reducing enol availability .

- Computational modeling: DFT calculations (e.g., Gaussian 09) predict transition states for Claisen condensations, guiding catalyst selection .

Q. How do metabolic pathways of Ethyl 2,2-diethylacetoacetate differ across species?

Methodological Answer:

- In vivo studies (rabbits): The compound is excreted unchanged, conjugated with glycuronic acid, suggesting limited hepatic metabolism .

- Comparative models: Use LC-MS/MS to track metabolites in rodent vs. primate plasma. Hydrolysis of the ester group (via esterases) may yield 2,2-diethylacetoacetic acid, detectable via derivatization with DNPH (2,4-dinitrophenylhydrazine) .

- Contradiction resolution: Discrepancies in metabolic stability (e.g., species-specific enzyme expression) require cross-species microsomal assays (S9 fractions) under controlled O₂ levels .

Q. What computational approaches predict the stability of Ethyl 2,2-diethylacetoacetate under varying pH?

Methodological Answer:

- Molecular dynamics (MD) simulations: Simulate hydrolysis kinetics at pH 1–14 using AmberTools. Protonation states (e.g., ester carbonyl at acidic pH) accelerate degradation .

- QSPR models: Correlate logP (2.1) and pKa (~12 for enol) with stability. High logP suggests lipid membrane permeability, complicating in vitro assays .

- Experimental validation: Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring (C18 column, 220 nm detection) .

Q. How can researchers resolve contradictions in reported toxicological data for Ethyl 2,2-diethylacetoacetate?

Methodological Answer:

- Dose-response reevaluation: Replicate frog CNS depression studies (0.007 g/20 g dose ) using modern electrophysiology (patch-clamp) to assess synaptic transmission effects.

- Analytical rigor: Employ LC-HRMS to confirm compound purity (>97% via HPLC ) and rule out contaminants (e.g., residual diethyl carbonate).

- Cross-disciplinary data synthesis: Integrate OECD toxicity databases (e.g., eChemPortal ) with in silico predictions (ECOSAR) to refine DNEL (Derived No-Effect Level) estimates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.